N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-isopropylphenoxy)acetamide N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-isopropylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 329225-08-3
VCID: VC0380857
InChI: InChI=1S/C20H22N2O2S/c1-13(2)14-7-9-15(10-8-14)24-12-19(23)22-20-17(11-21)16-5-3-4-6-18(16)25-20/h7-10,13H,3-6,12H2,1-2H3,(H,22,23)
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5g/mol

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-isopropylphenoxy)acetamide

CAS No.: 329225-08-3

Main Products

VCID: VC0380857

Molecular Formula: C20H22N2O2S

Molecular Weight: 354.5g/mol

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-isopropylphenoxy)acetamide - 329225-08-3

CAS No. 329225-08-3
Product Name N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-isopropylphenoxy)acetamide
Molecular Formula C20H22N2O2S
Molecular Weight 354.5g/mol
IUPAC Name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-propan-2-ylphenoxy)acetamide
Standard InChI InChI=1S/C20H22N2O2S/c1-13(2)14-7-9-15(10-8-14)24-12-19(23)22-20-17(11-21)16-5-3-4-6-18(16)25-20/h7-10,13H,3-6,12H2,1-2H3,(H,22,23)
Standard InChIKey OUHDLXKOUQGJER-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
PubChem Compound 1036540
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator